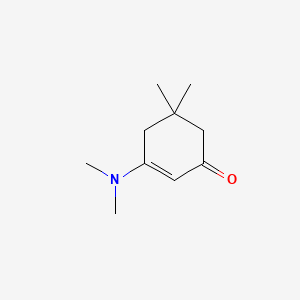

3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(dimethylamino)-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-10(2)6-8(11(3)4)5-9(12)7-10/h5H,6-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNTVKASLQLNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185002 | |

| Record name | 2-Cyclohexenone,3-(N,N-dimethylamino)-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31039-88-0 | |

| Record name | 2-Cyclohexenone,3-(N,N-dimethylamino)-5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031039880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexenone,3-(N,N-dimethylamino)-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one from Dimedone

This guide provides a comprehensive overview of the synthesis of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one, a valuable vinylogous amide and synthetic intermediate, from the readily available starting material, dimedone. The content herein is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's theoretical underpinnings, a detailed and reproducible experimental protocol, and insights into the critical parameters governing the synthesis.

Foundational Principles: The Chemistry of Enaminone Synthesis

The transformation of dimedone (5,5-dimethylcyclohexane-1,3-dione) into this compound is a classic example of enamine formation, specifically resulting in a highly stable enaminone system.[1][2] This reaction is a condensation between a β-dicarbonyl compound and a secondary amine, dimethylamine.

The Nature of the Reactants

-

Dimedone: As a 1,3-dicarbonyl compound, dimedone exists in a tautomeric equilibrium between its diketo and enol forms.[3] The enol tautomer, 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one, is the key reactive species in this synthesis, providing the necessary hydroxyl group for the condensation reaction.

-

Dimethylamine: A secondary amine, dimethylamine serves as the nucleophile. Its reaction with a carbonyl group is characteristic of enamine formation because it lacks the second proton on the nitrogen necessary to form a stable imine in the final step.[4][5]

Mechanistic Pathway

The synthesis proceeds via an acid-catalyzed nucleophilic addition-elimination pathway. The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[6][7]

The mechanism unfolds through several distinct stages:

-

Acid-Catalyzed Tautomerization: The acid catalyst promotes the enolization of dimedone.

-

Protonation: The carbonyl oxygen of the dimedone enol form is protonated, activating the molecule.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of dimethylamine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[2]

-

Dehydration: The hemiaminal is subsequently protonated at its hydroxyl group, converting it into a good leaving group (water). Elimination of a water molecule results in the formation of a resonance-stabilized iminium ion.[4][8]

-

Deprotonation and Product Formation: A base (such as the solvent or the conjugate base of the acid catalyst) abstracts a proton from the alpha-carbon (the carbon adjacent to the iminium ion's C=N bond).[5][8] This final deprotonation step establishes the carbon-carbon double bond, neutralizes the positive charge on the nitrogen, and yields the final conjugated enaminone product.

The reaction selectively yields the mono-enamine because the resulting product is a vinylogous amide. In this system, the nitrogen's lone pair is delocalized across the double bond and into the remaining carbonyl group, significantly reducing the electrophilicity of the second carbonyl and preventing a second condensation reaction.[9]

Diagram: Reaction Mechanism

Below is a graphical representation of the step-by-step mechanism for the formation of this compound.

Caption: Acid-catalyzed reaction mechanism.

Detailed Experimental Protocol

This section outlines a reliable and field-proven methodology for the synthesis. Adherence to stoichiometry and reaction conditions is critical for achieving high yield and purity.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| Dimedone | 126-81-8 | 140.18 | 14.0 g (0.10 mol) | Starting material |

| Dimethylamine (40% aq. sol.) | 124-40-3 | 45.08 | 13.5 mL (~0.12 mol) | Nucleophile; handle in fume hood |

| p-Toluenesulfonic acid (p-TsOH) | 6192-52-5 | 190.22 | 0.2 g (~1 mmol) | Acid catalyst |

| Toluene | 108-88-3 | 92.14 | 150 mL | Solvent for azeotropic water removal |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | ~50 mL | For neutralization/wash |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | Drying agent |

| Hexane | 110-54-3 | 86.18 | As needed | For recrystallization |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Synthesis Procedure

-

Setup: Assemble the flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry. Place a magnetic stir bar in the flask.

-

Charging Reagents: To the flask, add dimedone (14.0 g), toluene (150 mL), and p-toluenesulfonic acid (0.2 g).

-

Amine Addition: Begin stirring the mixture and add the 40% aqueous dimethylamine solution (13.5 mL).

-

Azeotropic Reflux: Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours). The theoretical amount of water to be collected is approximately 1.8 mL from the reaction plus the water from the aqueous amine solution.

-

Reaction Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the layers and wash the organic layer with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

-

Isolation and Purification:

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude solid should be recrystallized from hot hexane to yield the pure product as a crystalline solid.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

-

Diagram: Experimental Workflow

The following diagram outlines the key stages of the experimental process from setup to final product isolation.

Caption: Step-by-step experimental workflow.

Product Characterization and Expected Results

The final product, this compound, is typically obtained as a solid. Proper characterization is essential to confirm its identity and purity.

| Property | Expected Value | Reference |

| Appearance | Solid | [10] |

| Molecular Formula | C₁₀H₁₇NO | [10][11] |

| Molecular Weight | 167.25 g/mol | [10][11] |

| Melting Point | 95-96 °C | [10] |

| Theoretical Yield | 16.7 g | N/A |

| Expected Yield | 80-90% | N/A |

| CAS Number | 31039-88-0 | [10][11][12] |

Spectroscopic analysis is the definitive method for structural confirmation. While specific spectra are not provided here, key expected signals would include:

-

¹H NMR: Resonances for the two gem-dimethyl groups, the methylene protons of the ring, the vinylic proton, and the N-dimethyl protons.

-

¹³C NMR: Signals corresponding to the carbonyl carbon, the enamine double bond carbons, and the various aliphatic carbons.

-

IR Spectroscopy: A strong absorption band for the conjugated ketone (C=O) around 1600-1650 cm⁻¹ and a C=C stretch.

Synthetic Utility and Applications

This compound is more than a simple condensation product; it is a versatile building block in organic synthesis. The enamine functionality makes the β-carbon (C-2) highly nucleophilic, allowing it to react with a wide range of electrophiles in reactions such as alkylations and Michael additions.[1][8] This reactivity has been harnessed for the construction of complex molecular scaffolds and various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.[13][14]

Conclusion

The synthesis of this compound from dimedone is a robust and efficient transformation rooted in the fundamental principles of enamine chemistry. The success of the synthesis hinges on the effective removal of water to drive the reaction equilibrium forward, a task elegantly accomplished through azeotropic distillation. This guide provides the necessary theoretical and practical framework for researchers to confidently execute this synthesis and utilize its product as a valuable intermediate for further chemical exploration.

References

-

Enamines - Master Organic Chemistry. (2025). Master Organic Chemistry. [Link]

-

Formation of Imines and Enamines. (n.d.). Chemistry Steps. [Link]

-

synthesis of enamines from secondary amines and carbonyl compounds. (2019, January 17). YouTube. [Link]

-

Enamine Formation Definition. (n.d.). Fiveable. [Link]

-

Enamine: Formation, properties and Reactivity. (2023, April 24). YouTube. [Link]

-

Enamine Formation in a Diketone. (2020, June 22). Chemistry Stack Exchange. [Link]

-

This compound. (n.d.). Stenutz. [Link]

-

The synthesis and chemistry of enamines has been an active area of research ever. (n.d.). Science of Synthesis. [Link]

-

3: Synthesis of enamines. (2021, February 3). YouTube. [Link]

-

A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. (n.d.). ResearchGate. [Link]

-

Dimedone: A Versatile Molecule in the synthesis of various heterocycles. (n.d.). SIRJANA JOURNAL. [Link]

-

Dimedone. (n.d.). Wikipedia. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. fiveable.me [fiveable.me]

- 3. Dimedone - Wikipedia [en.wikipedia.org]

- 4. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 3-(二甲氨基)-5,5-二甲基-2-环己烯-1-酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound [stenutz.eu]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. sirjana.in [sirjana.in]

An In-Depth Technical Guide to 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one (CAS: 31039-88-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one, a versatile cyclic enamine. We will delve into its synthesis, molecular characteristics, reactivity profile, and established applications, offering insights grounded in established chemical principles.

Introduction: The Chemistry of a Versatile Building Block

This compound is a cyclic enamine, a class of organic compounds characterized by a nitrogen atom attached to a double bond. Enamines are nitrogen analogs of enols and are known for their nucleophilic character at the α-carbon, a property imparted by the lone pair of electrons on the nitrogen atom participating in resonance with the carbon-carbon double bond.[1][2] This inherent nucleophilicity makes them valuable intermediates in organic synthesis, particularly for the formation of carbon-carbon bonds.[3][4]

The structure of this compound, with its fixed conformation and electron-donating dimethylamino group, presents a unique platform for various chemical transformations. Its applications, though not extensively documented in mainstream literature, are emerging in specialized areas of chemical research.

Synthesis and Molecular Properties

The synthesis of this compound typically follows the general principle of enamine formation: the reaction of a ketone with a secondary amine, often with acid catalysis to facilitate the dehydration process.[4][5] In this case, the starting materials are 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and dimethylamine.

General Synthesis Protocol

A plausible synthetic route, based on established enamine synthesis methodologies, is as follows:

-

Reaction Setup: To a solution of 5,5-dimethyl-1,3-cyclohexanedione in a suitable aprotic solvent (e.g., toluene or benzene), an equimolar amount of dimethylamine is added.

-

Catalysis: A catalytic amount of a weak acid, such as p-toluenesulfonic acid, is introduced to the reaction mixture.

-

Dehydration: The reaction is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the enamine product.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Molecular and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 31039-88-0 | |

| Molecular Formula | C₁₀H₁₇NO | |

| Molecular Weight | 167.25 g/mol | |

| Appearance | Solid | |

| Melting Point | 95-96 °C |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a predictive analysis based on the known spectra of similar compounds and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.0 | Singlet | 6H | C(5)-(CH₃)₂ |

| ~2.1 | Singlet | 2H | C(6)-CH₂ |

| ~2.3 | Singlet | 2H | C(4)-CH₂ |

| ~2.9 | Singlet | 6H | N-(CH₃)₂ |

| ~5.0 | Singlet | 1H | C(2)-H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~28 | C(5)-(CH₃)₂ |

| ~32 | C(5) |

| ~40 | N-(CH₃)₂ |

| ~45 | C(6) |

| ~50 | C(4) |

| ~98 | C(2) |

| ~160 | C(3) |

| ~195 | C(1) (C=O) |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~1640 | Strong | C=C stretch (conjugated) |

| ~1560 | Strong | C=O stretch (conjugated ketone) |

| ~1150 | Medium | C-N stretch |

Reactivity and Mechanistic Insights

As an enamine, the primary mode of reactivity for this compound is nucleophilic attack at the α-carbon (C2). This reactivity is a direct consequence of the resonance stabilization of the corresponding iminium ion intermediate.

Caption: Resonance structures of the enamine.

This nucleophilic character allows the molecule to participate in a variety of synthetic transformations, including alkylation and acylation reactions.

Alkylation

In the presence of an alkyl halide, this compound can undergo alkylation at the C2 position. The reaction proceeds through an SN2 mechanism, with the enamine acting as the nucleophile.[3]

Caption: General workflow for the alkylation of the enamine.

Acylation

Similarly, acylation can be achieved using acyl halides or anhydrides. This reaction is a powerful tool for the synthesis of β-dicarbonyl compounds.[3]

Applications in Research and Development

While not a widely commercialized compound, this compound has found utility in specific research contexts.

Trapping of Reactive Intermediates

One documented application is its use as a trapping agent for o-quinone methide intermediates generated during the photolysis of certain quinones.[6] The nucleophilic nature of the enamine allows it to efficiently capture these highly reactive species, enabling the study of their formation and reactivity.

Precursor for Heterocyclic Synthesis

The enamine functionality serves as a versatile handle for the construction of various heterocyclic ring systems.[7] The nitrogen and the adjacent double bond can participate in cycloaddition reactions or condensation reactions with other bifunctional molecules to yield complex molecular architectures. These heterocyclic compounds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[8][9]

Potential in Pharmaceutical Scaffolding

Cyclic amines and their derivatives are common motifs in a wide range of pharmaceuticals.[10][11] The structural core of this compound could serve as a scaffold for the development of new therapeutic agents. Its reactive sites allow for the introduction of diverse substituents, enabling the generation of libraries of compounds for biological screening.

Safety and Handling

According to available safety data, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable, albeit specialized, reagent in organic synthesis. Its utility stems from the predictable and potent nucleophilicity of its enamine functional group. While its applications are not as widespread as some other synthetic intermediates, it offers a unique combination of structural features and reactivity that can be exploited for the synthesis of complex molecules and for the study of reactive intermediates. Further exploration of its reactivity profile is likely to uncover new and valuable applications in both academic and industrial research.

References

-

Enamine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Enamines - Master Organic Chemistry. (2025, April 16). Retrieved January 22, 2026, from [Link]

-

Enamine Reactions - Chemistry LibreTexts. (2023, January 22). Retrieved January 22, 2026, from [Link]

-

Enamine: Formation, properties and Reactivity - YouTube. (2023, April 24). Retrieved January 22, 2026, from [Link]

-

Synthetic Applications of Enamines. (n.d.). Retrieved January 22, 2026, from [Link]

-

Cyclic imines – preparation and application in synthesis - RSC Publishing. (2018, September 19). Retrieved January 22, 2026, from [Link]

-

Examples of cyclic amines in drug applications. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Facile and Green Synthesis of Saturated Cyclic Amines - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Examples of cyclic amines as drugs. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

What Are Cyclic Amines? - Chemistry For Everyone - YouTube. (2025, June 1). Retrieved January 22, 2026, from [Link]

-

This compound - Stenutz. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. Enamine - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. 3-(二甲氨基)-5,5-二甲基-2-环己烯-1-酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cyclic imines – preparation and application in synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one: Synthesis, Reactivity, and Applications

This technical guide provides an in-depth exploration of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one, a versatile β-enaminone intermediate crucial in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific literature.

Introduction and Core Chemical Identity

This compound, a stable, solid organic compound, holds a significant position as a building block in synthetic chemistry. Its IUPAC name is 3-(dimethylamino)-5,5-dimethylcyclohex-2-en-1-one [1]. This molecule is characterized by a cyclohexenone backbone functionalized with a dimethylamino group at the β-position, rendering it a key precursor for the synthesis of a wide array of heterocyclic compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 31039-88-0 | |

| Molecular Formula | C₁₀H₁₇NO | |

| Molecular Weight | 167.25 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 95-96 °C | [2] |

| InChI | 1S/C10H17NO/c1-10(2)6-8(11(3)4)5-9(12)7-10/h5H,6-7H2,1-4H3 | |

| SMILES | CN(C)C1=CC(=O)CC(C)(C)C1 |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the condensation reaction of 5,5-dimethyl-1,3-cyclohexanedione, also known as dimedone, with a source of dimethylamine. This reaction is a classic example of the formation of a β-enaminone from a β-dicarbonyl compound.

Synthetic Pathway Overview

The general synthetic scheme is a nucleophilic addition of dimethylamine to one of the carbonyl groups of dimedone, followed by dehydration to yield the enaminone.

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

While various specific conditions have been reported, a typical laboratory-scale synthesis is outlined below. This protocol is designed to be self-validating through the expected physical properties of the product.

Materials:

-

5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or another suitable dimethylamine source

-

Toluene or another suitable solvent

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Recrystallization solvents (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,5-dimethyl-1,3-cyclohexanedione in a suitable solvent such as toluene.

-

Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the solution. The acetal serves as both a source of the dimethylamino group and a dehydrating agent.

-

Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to go to completion (typically monitored by thin-layer chromatography).

-

After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound as a solid.

Reactivity and Synthetic Applications

The utility of this compound in organic synthesis stems from its characteristic reactivity as a β-enaminone. The enamine moiety makes the α-carbon nucleophilic, while the enone system provides electrophilic sites. This dual reactivity allows for a wide range of transformations.

Key Reaction Types

-

Reactions with Electrophiles: The α-carbon of the enaminone can react with various electrophiles, leading to the formation of more complex substituted cyclohexenone derivatives.

-

Cyclization Reactions: The compound is a key precursor for the synthesis of various heterocyclic systems. For example, reaction with hydrazines can yield pyrazole derivatives, while reaction with hydroxylamine can lead to isoxazoles[3].

-

Displacement of the Dimethylamino Group: The dimethylamino group can act as a leaving group, being displaced by other nucleophiles. This allows for the introduction of different functionalities at the β-position[3].

The following diagram illustrates the principal reactive sites of the molecule.

Caption: Key reactive sites of this compound.

Role in the Synthesis of Biologically Active Molecules

Derivatives of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), which can be synthesized from precursors related to the topic compound, have shown a range of biological activities, including antiviral, antibacterial, and antioxidant properties[4]. This highlights the importance of the core cyclohexenone structure in medicinal chemistry and drug discovery. The versatility of β-enaminones makes them valuable starting materials for creating libraries of compounds for biological screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification

According to available safety data, this compound is classified as:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[5][6][7][8]. A dust mask (e.g., N95) is recommended when handling the solid form.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood[5].

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[5][6]. Keep away from strong oxidizing agents and strong acids[5][9].

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes[5]. If on skin, wash with plenty of soap and water[5]. If inhaled, move the person to fresh air[5]. Seek medical attention if irritation persists.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation from readily available starting materials, combined with its diverse reactivity, makes it an essential tool for the construction of complex molecules, particularly heterocyclic compounds with potential biological activity. A thorough understanding of its properties, synthesis, and reactivity, along with strict adherence to safety protocols, will enable researchers to fully exploit the synthetic potential of this important building block.

References

-

Domino Knoevenagel/Michael synthesis of 2,2'-arylmethylenebis(3- hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives catalyzed by silica-diphenic acid and their single crystal X-ray analysis. Journal of Chemical Sciences, Vol. 128, No. 6, June 2016, pp. 967–976. [Link]

-

A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. ResearchGate. [Link]

-

2-Cyclohexenone,3-(N,N-dimethylamino)-5,5-dimethyl- | C10H17NO | CID 141609 - PubChem. [Link]

-

3-(Dimethylamino)cyclohex-2-en-1-one - PubChem. National Institutes of Health. [Link]

-

3-(Dimethylamino)cyclohex-2-en-1-one - SIELC Technologies. [Link]

-

Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Organic Letters, ACS Publications. [Link]

-

2-Cyclohexen-1-one, 4-(hydroxymethyl) - Organic Syntheses Procedure. [Link]

-

5,5-dimethyl-1,3-cyclohexanedione - Organic Syntheses Procedure. [Link]

- Synthetic method of 3- [ (dimethylamino)

-

This compound - Stenutz. [Link]

-

Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles - RSC Publishing. [Link]

-

TRITAL - Safety Data Sheet. [Link]

Sources

- 1. 2-Cyclohexenone,3-(N,N-dimethylamino)-5,5-dimethyl- | C10H17NO | CID 141609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]

- 4. ias.ac.in [ias.ac.in]

- 5. fishersci.com [fishersci.com]

- 6. 3-Methyl-2-cyclohexen-1-one - Safety Data Sheet [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. directpcw.com [directpcw.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR, MS) of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one

This technical guide provides a comprehensive analysis of the spectroscopic data for the enaminone, 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral features but also the underlying principles and experimental considerations essential for structural elucidation and characterization.

Introduction to this compound

This compound, with the CAS Number 31039-88-0, is a cyclic enaminone, a class of compounds recognized for their versatile applications in organic synthesis.[1] Its molecular structure, featuring an α,β-unsaturated ketone system conjugated with a dimethylamino group, gives rise to a unique electronic distribution that is reflected in its spectroscopic signatures. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will walk through the acquisition and detailed analysis of each of these spectroscopic techniques.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon skeleton and the electronic environment of each nucleus.

Experimental Protocol: NMR Data Acquisition

A robust NMR protocol is foundational to acquiring high-quality, interpretable data. The following outlines a standard procedure for the analysis of enaminones.

Caption: A generalized workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a closely related compound, 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone, the methyl protons at the 5-position appear as a singlet around δ 1.12, and the methylene protons at positions 4 and 6 appear as singlets around δ 2.33 and 2.34 respectively.[2] Based on this, the expected ¹H NMR data for this compound is summarized and interpreted below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Interpretation |

| ~5.1-5.3 | s | 1H | =CH (C2-H) | The vinylic proton at the C2 position is expected to be a singlet due to the absence of adjacent protons. Its downfield shift is attributed to the electron-donating effect of the adjacent dimethylamino group. |

| ~2.9-3.1 | s | 6H | -N(CH₃)₂ | The six protons of the two methyl groups attached to the nitrogen appear as a singlet. The chemical shift is characteristic of N-methyl groups. |

| ~2.2-2.4 | s | 2H | -CH₂- (C4-H₂) | The methylene protons at the C4 position are adjacent to the double bond and the carbonyl group, leading to a downfield shift. They are expected to be a singlet. |

| ~2.1-2.3 | s | 2H | -CH₂- (C6-H₂) | The methylene protons at the C6 position are adjacent to the carbonyl group, resulting in a downfield shift. They are expected to appear as a singlet. |

| ~1.0-1.2 | s | 6H | -C(CH₃)₂ (C5-CH₃) | The six protons of the two geminal methyl groups at the C5 position are equivalent and appear as a sharp singlet. |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment | Interpretation |

| ~195-200 | C=O (C1) | The carbonyl carbon of the α,β-unsaturated ketone system appears significantly downfield. |

| ~160-165 | =C-N (C3) | The C3 carbon, bonded to the nitrogen, is deshielded due to the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the nitrogen. |

| ~95-100 | =CH (C2) | The C2 vinylic carbon is shielded by the electron-donating dimethylamino group. |

| ~50-55 | -CH₂- (C6) | The methylene carbon adjacent to the carbonyl group. |

| ~40-45 | -N(CH₃)₂ | The carbons of the dimethylamino group. |

| ~35-40 | -CH₂- (C4) | The methylene carbon adjacent to the double bond. |

| ~30-35 | -C(CH₃)₂ (C5) | The quaternary carbon at the C5 position. |

| ~25-30 | -C(CH₃)₂ | The carbons of the two methyl groups at the C5 position. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

For a solid sample like this compound, a common and effective method for obtaining an IR spectrum is the thin solid film technique.

-

Sample Preparation : Dissolve a small amount (a few milligrams) of the solid compound in a few drops of a volatile solvent like methylene chloride or acetone.[3]

-

Film Deposition : Apply a drop of the resulting solution onto the surface of a salt plate (e.g., NaCl or KBr).[3]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[3]

-

Data Acquisition : Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

This method is advantageous as it avoids the interfering peaks from mulling agents like Nujol.[4]

IR Spectral Data and Interpretation

The IR spectrum of an enaminone is characterized by several key absorption bands that confirm its structural features.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Interpretation |

| ~2960-2850 | Medium-Strong | C-H stretch (alkane) | These bands correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups. |

| ~1640-1660 | Strong | C=O stretch (conjugated ketone) | The carbonyl stretching frequency is lower than that of a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the C=C double bond and the electron-donating amino group. This extended conjugation weakens the C=O bond.[5][6] |

| ~1550-1600 | Strong | C=C stretch (conjugated) | This absorption is characteristic of the carbon-carbon double bond in the cyclohexene ring, which is part of the conjugated enaminone system. |

| ~1150-1250 | Medium-Strong | C-N stretch | This band arises from the stretching vibration of the carbon-nitrogen bond of the dimethylamino group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: MS Data Acquisition

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Caption: A simplified workflow for GC-MS analysis.

Mass Spectral Data and Interpretation

The molecular formula of this compound is C₁₀H₁₇NO, which corresponds to a molecular weight of 167.25 g/mol .

| m/z | Possible Fragment | Interpretation |

| 167 | [M]⁺ | The molecular ion peak, which confirms the molecular weight of the compound. |

| 152 | [M - CH₃]⁺ | Loss of a methyl group, likely from one of the geminal methyl groups at the C5 position. |

| 124 | [M - C₃H₇]⁺ | Loss of a propyl fragment, potentially through a more complex rearrangement. |

| 110 | [M - C₄H₇O]⁺ or [M - C₃H₅N]⁺ | This could correspond to the loss of a butenone fragment or a fragment containing the dimethylamino group. |

| 83 | [C₅H₇O]⁺ | A fragment corresponding to the cyclohexenone ring after loss of the dimethylamino group and a methyl group. |

| 55 | [C₄H₇]⁺ | A common fragment in cyclic systems. |

| 44 | [C₂H₆N]⁺ | A fragment corresponding to the dimethylamino group. |

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a detailed and consistent picture of the molecular structure of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms and reflect the electronic nature of the enaminone system. The IR spectrum clearly identifies the key functional groups, particularly the conjugated ketone and the enamine moiety. Finally, the mass spectrum establishes the molecular weight and provides insight into the fragmentation pathways, further corroborating the proposed structure. This comprehensive spectroscopic analysis serves as a crucial tool for the unequivocal identification and characterization of this important synthetic intermediate.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Stenutz. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclohexenone, 3-(N,N-dimethylamino)-5,5-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

-

AIP Publishing. (2013). IR mass-resolved spectroscopy of complexes without chromophore: Cyclohexanol·(H2O)n, n = 1–3 and cyclohexanol dimer. The Journal of Chemical Physics. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone. Retrieved from [Link]

-

LibreTexts. (2022). 12. Chapter 12 – Structure Determination: Mass Spectroscopy and Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. 2-Cyclohexenone,3-(N,N-dimethylamino)-5,5-dimethyl- | C10H17NO | CID 141609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [stenutz.eu]

- 4. rsc.org [rsc.org]

- 5. Cyclohexanone(108-94-1) IR Spectrum [chemicalbook.com]

- 6. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one. This versatile enaminone serves as a pivotal building block in modern organic synthesis, particularly in the construction of diverse heterocyclic scaffolds of significant interest to the pharmaceutical and materials science sectors. This document delves into its electronic structure, spectroscopic signature, and its behavior as an ambident nucleophile and electrophile. Detailed experimental protocols for its synthesis and subsequent transformation into valuable heterocyclic systems are presented, underpinned by mechanistic discussions to provide a deeper understanding of its reactivity. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Versatility of a Cyclic Enaminone

This compound, a derivative of the readily available dimedone, is a classic example of a cyclic enaminone. Enaminones, characterized by the N-C=C-C=O conjugated system, are highly stable and synthetically versatile intermediates.[1] Their unique electronic structure, a vinylogous amide, imparts a rich and tunable reactivity, allowing them to act as nucleophiles at both the nitrogen and the α-carbon, and as electrophiles at the β-carbon and the carbonyl carbon. This ambident nature makes them ideal precursors for a wide array of chemical transformations, most notably in the synthesis of nitrogen-containing heterocycles which form the core of many natural products and pharmaceutical agents.[2] This guide will explore the fundamental chemical principles governing the utility of this compound and provide practical insights into its application in chemical synthesis.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic data is essential for the unambiguous identification and quality control of this compound in a research setting.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 31039-88-0 | [3] |

| Molecular Formula | C₁₀H₁₇NO | [4] |

| Molecular Weight | 167.25 g/mol | [4] |

| Appearance | Solid | [5] |

| Melting Point | 95-96 °C | [5] |

Spectroscopic Data

The spectroscopic signature of this compound is consistent with its enaminone structure. Below is a summary of expected and reported spectral data.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the gem-dimethyl protons, the two methylene groups of the cyclohexene ring, the vinylic proton, and the N,N-dimethyl protons. The chemical shift of the vinylic proton is significantly influenced by the electron-donating amino group.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the vinylic carbons (with the β-carbon being more shielded due to the nitrogen's electron donation), the quaternary carbon bearing the gem-dimethyl groups, the methylene carbons, and the N-methyl carbons.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of an analogous compound, 3-amino-2-cyclohexen-1-one, shows characteristic absorptions for the N-H and C=O stretching vibrations.[6] For this compound, the spectrum is dominated by a strong absorption band for the conjugated carbonyl group (C=O) and the C=C double bond of the enaminone system.

2.2.3. Mass Spectrometry (MS)

The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns for analogous compounds often involve the loss of methyl groups and cleavage of the cyclohexene ring.[7][8]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with dimethylformamide dimethyl acetal (DMFDMA).

Reaction Principle

This reaction proceeds via the nucleophilic attack of the enol form of dimedone on the electrophilic carbon of DMFDMA, followed by the elimination of two molecules of methanol. DMFDMA serves as both a reactant, providing the dimethylaminomethylene group, and a dehydrating agent.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-(二甲氨基)-5,5-二甲基-2-环己烯-1-酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-AMINO-2-CYCLOHEXEN-1-ONE(5220-49-5) IR Spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

The Enaminone Keystone: A Technical Guide to 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 3-(dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one, a highly versatile and valuable building block in organic synthesis. Esteemed for its unique combination of nucleophilic and electrophilic reactivity, this enaminone serves as a powerful synthon in the construction of a diverse array of complex molecular architectures. This document will elucidate the synthesis of this key intermediate, delve into its fundamental reactivity, and showcase its application in pivotal synthetic transformations, including annulation reactions and the formation of various heterocyclic systems. Detailed experimental protocols, mechanistic insights, and a comprehensive tabulation of its physicochemical properties are presented to empower researchers, scientists, and drug development professionals in leveraging this compound to its full potential.

Introduction: The Strategic Advantage of a Multifaceted Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient and elegant construction of target molecules. This compound, a cyclic enaminone, has emerged as a cornerstone for synthetic chemists. Its inherent electronic properties, stemming from the conjugation of a lone pair of electrons on the nitrogen atom with the enone system, bestow upon it a dual reactivity profile. The β-carbon exhibits pronounced nucleophilicity, rendering it susceptible to attack by a wide range of electrophiles, while the enamine functionality can also participate in cycloaddition and condensation reactions. This guide will navigate the synthetic utility of this compound, providing both foundational knowledge and practical, actionable protocols.

Synthesis and Physicochemical Properties

The preparation of this compound is readily achieved from the inexpensive and commercially available starting material, 5,5-dimethyl-1,3-cyclohexanedione (dimedone). The most common and efficient method involves the reaction of dimedone with dimethylformamide dimethyl acetal (DMFDMA), which serves as both the dimethylamine source and a dehydrating agent.

Optimized Synthesis Protocol

This protocol provides a reliable and scalable method for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq).

-

Add dimethylformamide dimethyl acetal (1.2 eq).

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the excess DMFDMA and methanol byproduct under reduced pressure.

-

The resulting solid residue is the desired product, which can be further purified by recrystallization from a suitable solvent such as ethyl acetate or hexane to afford a crystalline solid.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a building block is critical for its effective use and characterization in subsequent reactions.

| Property | Value | Reference |

| CAS Number | 31039-88-0 | |

| Molecular Formula | C₁₀H₁₇NO | [1] |

| Molecular Weight | 167.25 g/mol | |

| Appearance | Solid | |

| Melting Point | 95-96 °C | |

| ¹H NMR (CDCl₃, ppm) | δ 5.25 (s, 1H), 2.95 (s, 6H), 2.20 (s, 2H), 2.15 (s, 2H), 1.05 (s, 6H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 196.5, 161.0, 98.0, 51.5, 43.0, 39.0, 32.5, 28.5 | [2] |

| IR (KBr, cm⁻¹) | ~2960, 1640, 1550 |

Note: NMR and IR data are approximate and may vary slightly based on the solvent and instrument used.

The Robinson Annulation: A Classic Strategy for Ring Formation

The Robinson annulation is a powerful and widely employed method for the construction of six-membered rings, which are ubiquitous in a vast array of natural products and pharmaceuticals, including steroids.[3] The reaction classically involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[4] The use of an enamine, such as this compound, as the Michael donor offers several advantages, including milder reaction conditions and enhanced regioselectivity.

Mechanistic Rationale

The enamine, being a neutral and more nucleophilic counterpart to the enolate, readily participates in the Michael addition to an acceptor like methyl vinyl ketone (MVK). The initial adduct, an iminium ion, is then hydrolyzed during the workup to reveal a 1,5-diketone. Subsequent intramolecular aldol condensation, typically under basic or acidic conditions, leads to the formation of the characteristic cyclohexenone ring system.

Figure 1: General workflow of the Robinson Annulation using an enamine.

Experimental Protocol: Robinson Annulation

This protocol details the Robinson annulation of this compound with methyl vinyl ketone.

Experimental Protocol: Synthesis of a Fused Cyclohexenone

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or THF).

-

Add methyl vinyl ketone (1.1 eq) to the solution.

-

The reaction can be promoted by the addition of a Lewis acid or by heating. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a mixture of acetic acid and water and heat to hydrolyze the intermediate iminium salt and effect the aldol condensation and dehydration.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the annulated product.

A Versatile Precursor for Heterocyclic Synthesis

The unique reactivity of this compound extends beyond annulation reactions, making it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds, which are of immense interest in medicinal chemistry.[5]

Synthesis of Substituted Pyridines

Substituted pyridines are a prominent class of heterocycles found in numerous pharmaceuticals.[6] this compound can react with various α,β-unsaturated compounds, such as unsaturated nitriles or ketones, in the presence of an acid catalyst to afford highly substituted tetrahydroquinolines, which can then be oxidized to the corresponding pyridines.

Figure 2: General scheme for pyridine synthesis from the enaminone.

Synthesis of Pyrimidine Derivatives

The pyrimidine scaffold is another key heterocycle in medicinal chemistry.[7] The enaminone can undergo condensation reactions with amidines or guanidine to construct the pyrimidine ring. This typically involves the reaction of the enaminone with the N-C-N fragment of the amidine, leading to the formation of a dihydropyrimidine intermediate, which can then be oxidized.[7]

Experimental Protocol: Synthesis of a Pyrimidine Derivative

-

In a round-bottom flask, combine this compound (1.0 eq) and guanidine hydrochloride (1.1 eq) in a suitable solvent such as ethanol.

-

Add a base, such as sodium ethoxide, to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and neutralize with a dilute acid.

-

The product may precipitate from the solution upon cooling or after the addition of water.

-

Collect the solid by filtration, wash with cold solvent, and dry to obtain the pyrimidine derivative. Further purification can be achieved by recrystallization.

Conclusion and Future Outlook

This compound has unequivocally demonstrated its value as a versatile and powerful building block in organic synthesis. Its straightforward preparation, coupled with its rich and tunable reactivity, provides chemists with a reliable tool for the construction of complex carbocyclic and heterocyclic frameworks. The protocols and mechanistic insights provided in this guide serve as a foundation for its application in both academic research and industrial drug development. As the demand for novel and structurally diverse bioactive molecules continues to grow, the strategic implementation of this enaminone keystone is poised to play an increasingly significant role in the advancement of chemical synthesis.

References

- Al-Mulla, A. (2017). Pyrimidine synthesis.

- Bagley, M. C., Hughes, D. D., Sabo, H. M., Taylor, P. H., & Xiong, X. (2003). One-Pot Synthesis of Pyridines or Pyrimidines by Tandem Oxidation-Heteroannulation of Propargylic Alcohols. Synlett, 2003(10), 1443-1446.

-

Wikipedia. (2024). Robinson annulation. Retrieved from [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). In PubMed Central. Retrieved from [Link]

- Edafiogho, I. O., Hinko, C. N., Chang, H., Moore, J. A., Mulzac, D., Nicholson, J. M., & Scott, K. R. (1992). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 35(15), 2798-2805.

- Greenhill, J. V. (1971). The reactions with aldehydes of enaminones derived from dimedone. Journal of the Chemical Society C: Organic, 2699-2703.

- Al-Mulla, A. (2017). Pyrimidine synthesis.

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

- Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(11), 3645-3651.

- Belani, J. D., & Ahire, M. M. (2022). Enaminone-Directed Rh(III)

- Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(11), 3645-3651.

- Sharma, D., Kumar, S., Bhattacherjee, D., Shil, A. K., & Das, P. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. ChemistrySelect, 8(15), e202204739.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. Retrieved from [Link]

- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Beilstein Journals. (2021).

- Slideshare. (n.d.). Pinner pyrimidine synthesis.

- Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism.

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

- SpectraBase. (n.d.). 3-(DIMETHYLAMINO)-CYCLOHEX-2-EN-1-ONE - Optional[13C NMR] - Chemical Shifts.

- Organic Syntheses. (n.d.). 2-Cyclohexen-1-one, 4-(hydroxymethyl)-.

- Söderberg, B. C. G. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(10), 8523-8554.

- MDPI. (2023).

- Google Patents. (n.d.). CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone.

- Ivanov, I. (2015). Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione. Journal of Chemical, Biological and Physical Sciences, 5(4), 3537.

- Al-Ostath, A., El-Apasery, M. A., & El-Gharabli, M. M. (2014). A novel trans-amination process in 3-arylamino-5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. International Journal of Organic Chemistry, 4(2), 123-134.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0275805).

- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.

- SpectraBase. (n.d.). 3-Amino-5,5-dimethyl-2-cyclohexen-1-one - Optional[13C NMR] - Spectrum.

- Functiaonalization of 2-(1-Cyclohexen-1-yl)aniline Derivatives. (2019). Russian Journal of Organic Chemistry, 55(4), 548-554.

- Heterocyclic Letters. (n.d.). a clean and efficient synthesis of pyrimido[4,5-b]quinoline and pyrido[2,3-d]pymidine under sonication using Fe(DS)

- Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione.

- Halpern, B., & James, L. B. (1964). Dimedone (5,5-Dimethylcyclohexane-1,3-dione) as a protecting agent for amino groups in peptide synthesis. Australian Journal of Chemistry, 17(11), 1282-1288.

-

PubChem. (n.d.). 3-(Dimethylamino)cyclohex-2-en-1-one. Retrieved from [Link]

- Yu, F., & Huang, J. (2020). Recent Advances in Organic Synthesis Based on N,N-Dimethyl Enaminones. Synthesis, 52(04), 587-610.

- Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC advances, 7(22), 13353-13374.

- MDPI. (n.d.). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities.

Sources

- 1. This compound [stenutz.eu]

- 2. spectrabase.com [spectrabase.com]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. chemistwizards.com [chemistwizards.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bu.edu.eg [bu.edu.eg]

An In-depth Technical Guide to the Reactivity of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one

Abstract

This technical guide provides a comprehensive exploration of the reactivity of 3-(dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one, a versatile building block in modern organic synthesis. Derived from the readily available precursor 5,5-dimethyl-1,3-cyclohexanedione (dimedone), this enaminone exhibits a rich and tunable reactivity profile, serving as a precursor to a wide array of complex molecules and heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and a thorough survey of its synthetic applications. We will delve into its synthesis, electrophilic and nucleophilic characteristics, and its utility in cycloaddition reactions, providing a robust framework for its application in the design and synthesis of novel chemical entities.

Introduction: The Versatile Enaminone Synthon

Enaminones are a class of organic compounds characterized by the N-C=C-C=O conjugated system. This structural motif bestows upon them a dual reactivity profile, capable of engaging with both electrophiles and nucleophiles. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, creating electron-rich and electron-deficient centers within the molecule. This electronic flexibility makes enaminones powerful synthons in organic chemistry, particularly in the construction of heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.[1][2]

This compound, the subject of this guide, is a readily accessible and highly reactive enaminone. Its cyclic structure and the presence of the gem-dimethyl group provide a rigid framework, influencing its reactivity and the stereochemical outcomes of its transformations. This guide will explore the fundamental aspects of its chemical behavior, providing the reader with the necessary knowledge to effectively utilize this versatile building block in their synthetic endeavors.

Synthesis of this compound

The journey to our target enaminone begins with the synthesis of its precursor, 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone.

Synthesis of the Precursor: 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

Dimedone is synthesized via a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation, hydrolysis, and decarboxylation. This robust procedure, adapted from Organic Syntheses, provides a reliable method for obtaining the starting material in high yield.[3]

Reaction Scheme:

Figure 1: Synthesis of Dimedone.

Experimental Protocol: Synthesis of Dimedone [3]

-

Sodium Ethoxide Preparation: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 23 g (1.0 g-atom) of clean sodium in 400 mL of absolute ethanol.

-

Michael Addition: To the freshly prepared sodium ethoxide solution, add 170 g (1.06 mol) of diethyl malonate, followed by the slow addition of 100 g (1.02 mol) of mesityl oxide through the dropping funnel.

-

Reflux: Heat the reaction mixture to reflux with constant stirring for 2 hours.

-

Hydrolysis: After the reflux period, add a solution of 125 g (2.2 mol) of potassium hydroxide in 575 mL of water and continue to reflux for an additional 6 hours.

-

Workup and Decarboxylation: Acidify the hot mixture to litmus paper with dilute hydrochloric acid. Distill off the ethanol. Treat the aqueous residue with decolorizing charcoal, filter, and then make the filtrate distinctly acidic to methyl orange with dilute hydrochloric acid.

-

Isolation: Cool the solution to induce crystallization. Collect the precipitated dimedone by suction filtration, wash with ice-cold water, and air dry.

| Product | Yield | Melting Point |

| Dimedone | 67-85% | 147-149 °C |

Synthesis of this compound

The conversion of dimedone to the target enaminone is efficiently achieved by reaction with dimethylformamide dimethyl acetal (DMF-DMA). This reagent serves as both a source of the dimethylamino group and a dehydrating agent, driving the reaction to completion.

Reaction Scheme:

Sources

Solubility Profile of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one in Common Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one. We delve into the theoretical principles governing its solubility, predicated on its molecular structure and physicochemical properties. This guide is designed to be a practical resource, offering detailed, field-proven protocols for both qualitative and quantitative solubility determination. By synthesizing theoretical knowledge with actionable experimental workflows, this document serves as an essential tool for researchers, chemists, and formulation scientists in academic and industrial settings, particularly within drug development, to facilitate solvent selection for synthesis, purification, and formulation processes.

Introduction: Understanding the Solute

This compound (CAS No: 31039-88-0) is a cyclic enaminone with a molecular formula of C₁₀H₁₇NO and a molecular weight of 167.25 g/mol .[1][2][3][4] Its structure is characterized by a cyclohexenone backbone, a gem-dimethyl group at the 5-position, and a dimethylamino group at the 3-position. This compound is a solid at room temperature, with a reported melting point of 95-96 °C.[1]

The solubility behavior of this molecule is governed by the interplay of its distinct structural features:

-

A polar α,β-unsaturated ketone (enone) system: The carbonyl group (C=O) is a strong hydrogen bond acceptor and contributes significantly to the molecule's polarity.

-

A tertiary amine group (-N(CH₃)₂): This functional group, while not a hydrogen bond donor, has a lone pair of electrons on the nitrogen atom, allowing it to act as a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule.

-

A nonpolar hydrocarbon backbone: The cyclohexene ring and the two methyl groups at the 5-position constitute a nonpolar, lipophilic region.

This combination of polar functional groups and a nonpolar hydrocarbon framework suggests that this compound possesses an intermediate polarity. This structural duality is key to predicting its interactions with various organic solvents.

Caption: Logical workflow for predicting solubility based on polarity.

Predicted Solubility Profile and Data Summary

Based on the structural analysis and the "like dissolves like" principle, the following table outlines the predicted solubility of this compound across a spectrum of common organic solvents. This table is intended as a predictive guide and includes columns for researchers to record their own experimental findings.

| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Experimental Solubility (Qualitative) | Experimental Solubility (Quantitative, at 25°C) |

| Nonpolar | |||||

| n-Hexane | 0.1 | Nonpolar | Insoluble | ||

| Toluene | 2.4 | Nonpolar | Sparingly Soluble | ||

| Diethyl Ether | 2.8 | Nonpolar | Soluble | ||

| Polar Aprotic | |||||

| Dichloromethane | 3.1 | Polar Aprotic | Very Soluble | ||

| Ethyl Acetate | 4.4 | Polar Aprotic | Very Soluble | ||

| Acetone | 5.1 | Polar Aprotic | Very Soluble | ||

| Acetonitrile | 5.8 | Polar Aprotic | Soluble | ||

| Polar Protic | |||||

| Isopropanol | 3.9 | Polar Protic | Soluble | ||

| Ethanol | 4.3 | Polar Protic | Soluble | ||

| Methanol | 5.1 | Polar Protic | Soluble | ||

| Water | 10.2 | Polar Protic | Sparingly Soluble |

Note: Polarity index values are relative and can vary slightly depending on the scale used. [5]

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous experimental determination is necessary. The following protocols are provided as a self-validating framework for assessing solubility.

Qualitative Solubility Assessment

This rapid method provides a preliminary classification of solubility.

Methodology:

-

Preparation: Add approximately 10-20 mg of this compound to a small, clean, and dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Agitate the mixture vigorously using a vortex mixer for 60 seconds.

-

Observation: Visually inspect the solution against a dark background.

Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. The subsequent analysis can be performed using various techniques, with High-Performance Liquid Chromatography (HPLC) being a highly specific and sensitive choice. [8] Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid will remain after equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of each test solvent into the corresponding vials.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The dissolution of organic solids can be significantly affected by temperature. [9][10][11][12]4. Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe. Attach a chemically resistant syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean HPLC vial. This step is critical to remove all undissolved solid particles.

-

Dilution: If necessary, accurately dilute the filtrate with a suitable solvent (usually the mobile phase) to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the prepared sample using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.

Analytical Quantification

A. Using UV-Visible Spectroscopy:

This method is rapid but requires the analyte to have a chromophore and is susceptible to interference from other absorbing species. [13][14]

-

Wavelength Determination: Scan a dilute solution of the compound to determine the wavelength of maximum absorbance (λ_max).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λ_max and plot a calibration curve of absorbance versus concentration. [15][16]3. Sample Analysis: Measure the absorbance of the diluted filtrate and use the calibration curve to determine its concentration.

-

Solubility Calculation: Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

B. Using High-Performance Liquid Chromatography (HPLC):

HPLC offers superior specificity and is the preferred method for complex mixtures or when high accuracy is required. [17][18]

-

Method Development: Develop a stable, reproducible HPLC method (typically reverse-phase) capable of separating the analyte from any potential impurities.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted filtrate and record the peak area corresponding to the analyte.

-

Solubility Calculation: Use the calibration curve to determine the concentration in the diluted sample. Multiply by the dilution factor to find the solubility in the original saturated solution. [8][19]

Caption: Experimental workflow for quantitative solubility determination by HPLC.

Applications and Significance

A thorough understanding of the solubility of this compound is critical for its practical application:

-

Chemical Synthesis: Selecting an appropriate solvent is paramount for controlling reaction rates, yields, and purity. A solvent that fully dissolves reactants at the desired temperature is often required.

-

Purification: Solubility data is essential for developing crystallization and recrystallization protocols. The ideal solvent will dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities behind.

-

Drug Development: For pharmaceutical applications, solubility in various media (including aqueous and organic solvents) dictates formulation strategies, affects bioavailability, and is a key parameter in pre-formulation studies. [17]* Analytical Chemistry: Knowledge of solubility is necessary for preparing stock solutions and standards for various analytical techniques, including chromatography and spectroscopy.

Conclusion

This technical guide has established a robust framework for understanding and determining the solubility of this compound. By integrating the theoretical principles of molecular polarity and dissolution with validated, step-by-step experimental protocols, researchers are equipped to generate reliable and accurate solubility data. The predictive solubility profile serves as a valuable starting point, while the detailed methodologies for both qualitative and quantitative analysis provide the tools for empirical verification. This comprehensive approach ensures that scientists and developers can make informed decisions regarding solvent selection, thereby optimizing processes in synthesis, purification, and formulation.

References

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. [Link]

-

Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. [Link]

-

Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term. [Link]

-

Anonymous. (2022, October 13). Comparison of the polarity of organic solvents. [Link]

-

Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?[Link]

-

Fiveable. 9.6 Free Energy of Dissolution - AP Chem. [Link]

-

Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. [Link]

-

Anonymous. Polarity of Solvents. [Link]

-

YouTube. (2021, September 16). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

-

Anonymous. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ACS Publications. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

-

WebAssign. Thermodynamics of Salt Dissolution. [Link]

-

Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

-

Anonymous. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-